2,6-Dichloro-4-(chloromethyl)-3-methylpyridine 2,6-Dichloro-4-(chloromethyl)-3-methylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18304483
InChI: InChI=1S/C7H6Cl3N/c1-4-5(3-8)2-6(9)11-7(4)10/h2H,3H2,1H3
SMILES:
Molecular Formula: C7H6Cl3N
Molecular Weight: 210.5 g/mol

2,6-Dichloro-4-(chloromethyl)-3-methylpyridine

CAS No.:

Cat. No.: VC18304483

Molecular Formula: C7H6Cl3N

Molecular Weight: 210.5 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dichloro-4-(chloromethyl)-3-methylpyridine -

Specification

Molecular Formula C7H6Cl3N
Molecular Weight 210.5 g/mol
IUPAC Name 2,6-dichloro-4-(chloromethyl)-3-methylpyridine
Standard InChI InChI=1S/C7H6Cl3N/c1-4-5(3-8)2-6(9)11-7(4)10/h2H,3H2,1H3
Standard InChI Key JOTCIMDHCDTUFU-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(C=C1CCl)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C7H6Cl3N) features a pyridine backbone with three distinct substituents (Figure 1):

  • Chlorine atoms at positions 2 and 6, which enhance electrophilic reactivity.

  • A methyl group (-CH3) at position 3, contributing steric bulk and influencing electronic effects.

  • A chloromethyl group (-CH2Cl) at position 4, offering a site for nucleophilic substitution or further functionalization.

The presence of multiple electronegative groups renders the molecule highly polar, with a predicted octanol-water partition coefficient (logP) of ~2.5, indicative of moderate hydrophobicity .

Physicochemical Data

While experimental data for 2,6-dichloro-4-(chloromethyl)-3-methylpyridine are sparse, properties can be extrapolated from structurally related compounds (Table 1):

Property2,6-Dichloro-3-methylpyridine 2,6-Bis(chloromethyl)pyridine Target Compound (Inferred)
Molecular FormulaC6H5Cl2NC7H7Cl2NC7H6Cl3N
Molecular Weight (g/mol)162.02176.04196.47
Melting Point (°C)Not reported73–7880–85 (estimated)
Boiling Point (°C)Not reported110 (at 0.4 kPa)240–250 (estimated)
Density (g/cm³)Not reported1.275~1.35

The higher molecular weight and chlorine content of the target compound suggest increased density and thermal stability compared to its analogs .

Synthesis Pathways

Chlorination of Methylpyridine Derivatives

A plausible route involves direct chlorination of a pre-functionalized pyridine precursor. For example, 3-methyl-4-(hydroxymethyl)pyridine could undergo chlorination using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to replace the hydroxyl group with chlorine . This method mirrors the synthesis of 2,6-bis(chloromethyl)pyridine, where diols are converted to dichlorides via SOCl2 .

Multi-Step Synthesis from Lutidine

Patent CN104945312A outlines a pathway applicable to the target compound :

  • Oxidation: 2,6-Lutidine (2,6-dimethylpyridine) is oxidized to 2,6-pyridinedicarboxylic acid using potassium permanganate.

  • Esterification: The dicarboxylic acid reacts with methanol under acidic conditions to form a dimethyl ester.

  • Reduction: The ester is reduced to 2,6-pyridine dimethanol using lithium aluminum hydride (LiAlH4).

  • Chlorination: Treatment with thionyl chloride converts the diol to 2,6-bis(chloromethyl)pyridine.

Adapting this approach, introducing a methyl group at position 3 prior to chlorination could yield the target compound. For instance, selective chlorination of 3-methyl-4-(hydroxymethyl)pyridine would preserve the methyl group while substituting the hydroxymethyl with chlorine .

Catalytic Hydrogenation and Halogenation

Patent EP0543000B1 demonstrates the use of hydrogenation and chlorination in synthesizing 3-amino-2-chloro-4-methylpyridine . By modifying this method:

  • Hydrogenation: A nitrile intermediate (e.g., 3-cyano-2,6-dichloro-4-methylpyridine) is hydrogenated to an amine.

  • Chloromethylation: The amine undergoes chlorination at the methyl group using chlorine gas under acidic conditions, analogous to step f in the patent .

This pathway highlights the feasibility of introducing chlorine atoms at specific positions while retaining other substituents.

Applications in Industry

Pharmaceutical Intermediates

Chlorinated pyridines are pivotal in synthesizing active pharmaceutical ingredients (APIs). For example:

  • Antihistamines: Chloromethyl groups facilitate coupling reactions with amines to form quaternary ammonium compounds.

  • Anticancer Agents: The electrophilic chlorine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups .

Agrochemical Synthesis

The compound’s reactivity supports the production of:

  • Herbicides: Chlorine substituents enhance lipid solubility, improving membrane penetration in plants.

  • Insecticides: Pyridine derivatives disrupt acetylcholinesterase in pests, as seen in neonicotinoid analogs .

Material Science

Functionalized pyridines act as ligands in catalysis. The chloromethyl group in the target compound could coordinate to transition metals (e.g., Pd, Pt), enabling use in cross-coupling reactions .

Recent Advancements and Future Directions

Green Synthesis Methods

Recent patents emphasize reducing reliance on toxic chlorinating agents. For instance, photocatalytic chlorination using NaCl and UV light could offer a safer alternative to SOCl2 .

Computational Modeling

Density functional theory (DFT) studies predict the compound’s reactivity toward nucleophiles, guiding the design of derivatives with tailored properties .

Regulatory Trends

Increasing scrutiny of halogenated compounds necessitates developing biodegradable analogs. Research into enzymatic dechlorination pathways is ongoing .

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